![molecular formula C24H29ClN2O2 B1257257 [1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B1257257.png)
[1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol is a methylindole.
Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized through condensation reactions, utilizing specific solvents and bases, followed by characterization using spectroscopic techniques and X-ray crystallography. For example, similar compounds have been synthesized using methods like condensation of piperidin-4-yl]-diphenyl-methanol with specific sulfonyl chlorides (Benakaprasad et al., 2007).
Chemical Structure Analysis
- Detailed analysis of the crystallographic structure and molecular geometry of similar compounds reveals their crystallization patterns and the conformation of key components like the piperidine ring. This understanding is crucial for further applications in various fields (Girish et al., 2008).
Catalytic Applications
- Some indole derivatives have been used in catalytic processes, such as methylation reactions, indicating the potential of similar compounds in catalysis (Mathew et al., 2002).
Potential in Medicinal Chemistry
- Derivatives of similar compounds have been explored for their potential medicinal applications, such as antimicrobial and anticancer properties. This indicates the potential of 1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol in drug development (Katariya et al., 2021).
Application in Analytical Chemistry
- Compounds with similar structures have been used in analytical chemistry, for example, in the analysis of wastewater samples. This suggests potential use in environmental monitoring and analytical applications (Borova et al., 2015).
properties
Product Name |
[1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol |
|---|---|
Molecular Formula |
C24H29ClN2O2 |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
[1-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-4-(2-phenoxyethyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C24H29ClN2O2/c1-18-20-8-5-9-21(25)23(20)26-22(18)16-27-13-10-24(17-28,11-14-27)12-15-29-19-6-3-2-4-7-19/h2-9,26,28H,10-17H2,1H3 |
InChI Key |
BOBHPMQFFUSAAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2Cl)CN3CCC(CC3)(CCOC4=CC=CC=C4)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




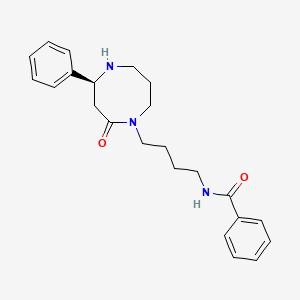
![5-[6-hydroxy-4-[6-hydroxy-4-[6-hydroxy-2-(4-hydroxyphenyl)-4-[(E)-2-(4-hydroxyphenyl)vinyl]-2,3-dihydrobenzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrobenzofuran-3-yl]benzene-1,3-diol](/img/structure/B1257176.png)

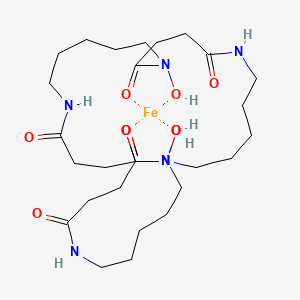

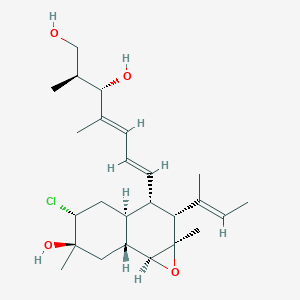
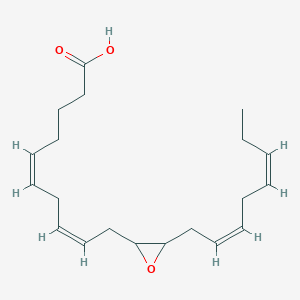
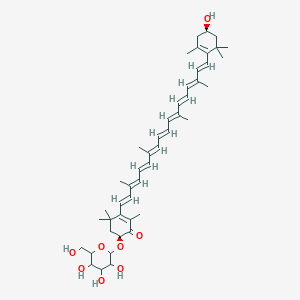
![2-Chloro-3-[2-(4-methylphenyl)-5-tetrazolyl]pyridine](/img/structure/B1257186.png)


![N-(3-amino-3-oxoprop-1-en-2-yl)-2-[(21E)-30-[5-(dimethylamino)-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9,52-dihydroxy-18-(1-hydroxyethyl)-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide](/img/structure/B1257194.png)
![N-(3-fluoro-4-methylphenyl)-4-[3-(4-methyl-1-piperidinyl)propylamino]-3-nitrobenzamide](/img/structure/B1257197.png)